molecular formula C7H12O3 B077428 Methyl 5-oxohexanoate CAS No. 13984-50-4

Methyl 5-oxohexanoate

Cat. No. B077428
CAS RN: 13984-50-4
M. Wt: 144.17 g/mol
InChI Key: AVVPOKSKJSJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl 5-oxohexanoate can be synthesized through several methods. One approach involves the three-step synthesis from 2-cyclohexen-1-one using Schreiber's unsymmetrical ozonolysis protocol, highlighting a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene synthesis (Hayes & Wallace, 1990). Another method involves the Michael-Wittig reactions, demonstrating the synthesis of highly functionalized 2-cyclohexenonedicarboxylates from methyl 3-oxo-4-(triphenylarsoranylidene)butanoate and substituted 2H-pyran-5-carboxylates (Moorhoff, 1997).

Molecular Structure Analysis

The molecular structure of methyl 5-oxohexanoate and its derivatives has been thoroughly analyzed through various spectroscopic methods. These studies provide insights into the conformational preferences and stereochemical properties of the compound and its intermediates in synthetic pathways.

Chemical Reactions and Properties

Methyl 5-oxohexanoate undergoes several chemical reactions, including asymmetric hydrogenation catalyzed by the Ru-binap complex, leading to the synthesis of dihydro-6-methyl-2-H-pyran-2-one. This demonstrates the compound's versatility in asymmetric synthesis and its role in producing optically active intermediates (Shao et al., 1991).

Scientific Research Applications

  • Leukotriene Synthesis : A study by Hayes and Wallace (1990) discusses the synthesis of Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene B4 synthesis, important for various biological processes, including inflammation and immunity (Hayes & Wallace, 1990).

  • Synthesis of γ‐Keto Esters : Ronsheim, Hilgenkamp, and Zercher (2003) describe the formation of Methyl 5,5-dimethyl-4-oxohexanoate, a type of keto ester, which has applications in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).

  • Synthesis of Functionalized Cyclopentane : A study by Yakura et al. (1999) discusses the use of Methyl 5,6-dioxygenated 2-diazo-3-oxohexanoates for the synthesis of optically active, highly functionalized cyclopentane, a compound with potential applications in medicinal chemistry (Yakura et al., 1999).

  • Synthesis of Vinca Alkaloids : Tóth et al. (2006) describe a synthetic pathway starting from Methyl-5-oxohexanoate to produce the ibophyllidine skeleton, which is related to vinca alkaloids, compounds used in chemotherapy (Tóth et al., 2006).

  • Asymmetric Hydrogenation of β,δ‐Diketoesters : Blandin, Carpentier, and Mortreux (1999) explored the asymmetric hydrogenation of Methyl 3,5-dioxohexanoate, demonstrating its significance in producing compounds with potential pharmaceutical applications (Blandin, Carpentier, & Mortreux, 1999).

  • Synthesis of Biotin (Vitamin H) : Research by Zav’yalov et al. (2006) involved regioselective chlorination of a methyl group in a related compound, which is crucial for the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

properties

IUPAC Name

methyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPOKSKJSJVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065687
Record name Hexanoic acid, 5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxohexanoate

CAS RN

13984-50-4
Record name Hexanoic acid, 5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13984-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 5-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 5-oxo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 80 ml of N,N-dimethylformamide, 25 g (0.19 mol) of 5-oxohexanoic acid and 43 g (0.31 mol) of potassium carbonate were dissolved and heated at 50° C., followed by drop-wisely adding 41 g (0.29 mol) of methyl iodide and stirring at the same temperature for 2 hours. To this mixture, 150 ml of water was added, followed by extracting with diethyl ether (200 ml×4). The organic layer was washed with a saturated saline solution, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 24.9 g (yield: 90%) of methyl 5-oxohexanoate.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Calix[4]pyrrole meso-monoester 3. 4-Acetylbutyric acid (3.8 g, 29 mmol) was dissolved in methanol (50 mL) in a 100 mL round bottomed flask with magnetic stirring. Concentrated hydrochloric acid (1 mL, 37%) was added and the mixture heated at reflux for 12 hr. The solvent was then removed in vacuo and the residue redissolved in dichloromethane (50 mL). The solution was then washed with saturated NaHCO3 (aq) solution (2×50 mL) and then brine (1×100 mL). The organic layer was separated and then dried over MgSO4 and reduced in vacuo to give the methyl ester, methyl-4-acetylbutyrate, as a yellow oil (3.5 g, 24.3 mmol) corresponding to a yield of 84%. 1H NMR (CDCl3) 3.64 (s, 3, OCH3), 2.49 (t, J=7.2 Hz, 2, CH2), 2.32 (t, J =7.2 Hz, 2, CH2), 2.12 (s, 3, CH3), 1.86 (m, 2, CH2). 13C NMR (CDCl3) 207.0, 172.8, 50.7, 41.7, 32.3, 29.1, 18.25. CI MS m/z @ 145 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of sodium bicarbonate (25 g) in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml) was added methyl iodide (47 g). After stirring overnight at room temperature under nitrogen, the reaction mixture was diluted with water (300 ml) and extracted with ethyl ether (250 ml). The organic phase was washed with water and dried over sodium sulfate. The drying agent was filtered and the filtrate concentrated on the rotary evaporator to give 12 g of the title compound as a light yellow oil. The product can be purified by distillation: b.p. 59°-60° (0.1 mm Hg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Subsequently, the tubes are cooled rapidly, following which the contents of the tubes is analyzed gaschromatographically, and the conversion of the methyl acrylate, as well as the efficiency in the methyl ester of 4-oxopentane-1-carboxylic acid product, referred to the converted methyl acrylate, is determined.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-oxohexanoate

Citations

For This Compound
133
Citations
이기형, 박창식 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
… 5 Catalytic hydrogenation of 4 under atmospheric pressure of hydrogen with 5% RI1/AI2O3 gave saturated ester 5 in 83% yield along with methyl 5-oxohexanoate resulting from the …
Number of citations: 4 koreascience.kr
IA Holliday, N Polgar - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… reaction of methylzinc iodide with the acid chloridc derived from &(+)-(methyl hydrogen p-methylglutarate) t gave a product for which the structure of D-methyl 3-methyl-5-oxohexanoate (I…
Number of citations: 11 pubs.rsc.org
JE Baldwin, BM Broline - Journal of the American Chemical …, 1978 - ACS Publications
… (6) Similar condensation of cysteine with methyl 5-oxohexanoate gave the homologous bicycle, whose stereochemistry was defined by x-ray diffraction. We thank Noel D. Jones and …
Number of citations: 15 pubs.acs.org
F Tóth, G Kalaus, I Greiner, M Kajtár-Peredy, Á Gömöry… - Tetrahedron, 2006 - Elsevier
… Starting from methyl-5-oxohexanoate we produced the appropriately functionalized aldehyde, which, after having been allowed to react with the tryptamine derivative in a [4+2] …
Number of citations: 15 www.sciencedirect.com
V Blandin, JF Carpentier… - European journal of …, 1999 - Wiley Online Library
… In fact, this catalyst precursor induces the formation of a noticeable amount of methyl 5-oxohexanoate (12). GLC enesulfonic acid (TsOH) (Scheme 3), and either measurement of the …
AC Noble, WW Nawar - Journal of the American Oil Chemists' …, 1975 - Wiley Online Library
… 4-oxohexenoate, methyl 5-oxohexanoate, and methyl 8-… exactly with that of methyl 5-oxohexanoate; on the Carbowax … the mass spectrum of methyl 5-oxohexanoate were identical to …
Number of citations: 25 aocs.onlinelibrary.wiley.com
MA Stark, G Jones, CJ Richards - Organometallics, 2000 - ACS Publications
… to 34% ee were obtained for the formation of (R)-ethyl 2-cyano-2-methyl-5-oxohexanoate. … tert-Butyl 2-Cyano-2-methyl-5-oxohexanoate (20b). 34b Colorless oil. IR (ν max ; liquid film): …
Number of citations: 204 pubs.acs.org
K Takenaka, Y Uozumi - Organic Letters, 2004 - ACS Publications
… Thus, the asymmetric Michael addition catalyzed by 2-OTf afforded 81% ee (S) of the adduct ethyl 2-cyano-2-methyl-5-oxohexanoate (10a) in 89% yield (run 2). This selectivity is …
Number of citations: 117 pubs.acs.org
K BANNO, T MUKAIYAMA - Chemistry Letters - jlc.jst.go.jp
… Further, the reactions of various silyl enol ethers with a variety of keto esters, such as ethyl 2,2-dimethyl acetoacetate, ethyl levulinate, and methyl 5oxohexanoate, were run in the …
Number of citations: 0 jlc.jst.go.jp
S Okamoto, T Harada, A Tai - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… 4-hydroxypentanoate and 4-pentanolide, and a mixture of methyl 5-hydroxyhexanoate and 5-hexanolide were obtained from methyl 5-oxopentanoate and methyl 5-oxohexanoate …
Number of citations: 14 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.